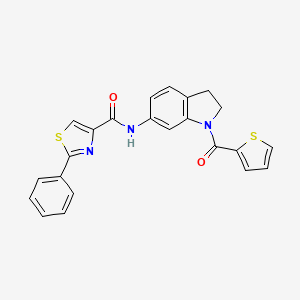
2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H17N3O2S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Thiazole Derivatives
Thiazole derivatives are also known to have diverse biological activities. They have been used to develop antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
生物活性
The compound 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiazole-4-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15N3O2S. It features a thiazole ring, which is known for its diverse biological activities, combined with an indole moiety that enhances its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety : Utilizing cyclization reactions with azobisisobutyronitrile (AIBN) and other reagents.
- Introduction of the Thiophene Group : Achieved through reactions involving α-thiocyanato ketones.
- Final Coupling : The indole-thiophene intermediate is coupled with thiazole derivatives.
The mechanism of action for this compound primarily involves interaction with specific biological targets such as kinases and other enzymes involved in cell proliferation. The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound against various human cancer cell lines. Key findings include:
- In vitro Studies : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. IC50 values ranged from 0.5 µM to 5 µM, indicating potent activity.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.2 | Apoptosis induction |
| A549 | 0.8 | Cell cycle arrest at G2/M phase |
| HeLa | 2.5 | Inhibition of tubulin polymerization |
Case Studies
- Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
- A549 Cell Line Analysis : Another investigation highlighted that the compound inhibited tubulin assembly, disrupting microtubule dynamics essential for mitosis .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, which is critical for its anticancer activity .
属性
IUPAC Name |
2-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S2/c27-21(18-14-30-22(25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)20-7-4-12-29-20/h1-9,12-14H,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZOJYIDOKNTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














